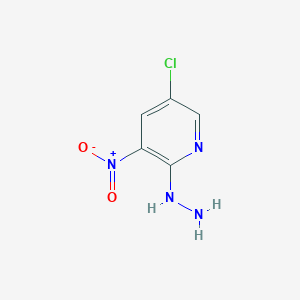

5-Chloro-2-hydrazinyl-3-nitropyridine

Description

BenchChem offers high-quality 5-Chloro-2-hydrazinyl-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-hydrazinyl-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-3-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O2/c6-3-1-4(10(11)12)5(9-7)8-2-3/h1-2H,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYSNWKUKBMEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401286308 | |

| Record name | 5-Chloro-2-hydrazinyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22353-46-4 | |

| Record name | 5-Chloro-2-hydrazinyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22353-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-hydrazinyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-hydrazinyl-3-nitropyridine CAS number and chemical properties

An In-depth Technical Guide to 5-Chloro-2-hydrazinyl-3-nitropyridine: Synthesis, Properties, and Applications

Introduction

5-Chloro-2-hydrazinyl-3-nitropyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a chloro group, a hydrazinyl moiety, and a nitro group on the pyridine ring makes it a versatile building block for the synthesis of more complex heterocyclic systems. The electron-withdrawing nature of the nitro and chloro groups, combined with the nucleophilic character of the hydrazine, provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, potential applications in drug discovery, and essential safety and handling information.

Core Chemical Properties

The fundamental properties of 5-Chloro-2-hydrazinyl-3-nitropyridine are summarized below. This data is crucial for its handling, storage, and use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 22353-46-4 | [1][2] |

| Molecular Formula | C₅H₅ClN₄O₂ | [1] |

| Molecular Weight | 188.57 g/mol | [1] |

| Appearance | Typically a solid (inferred from related compounds) | |

| Purity | ≥95% (typical for commercial samples) | [3] |

| Storage | Store in a cool, dark, and dry place under an inert atmosphere. For long-term storage, a freezer at -20°C is recommended. |

Synthesis Protocol: A Field-Proven Methodology

The most common and efficient synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine involves the nucleophilic aromatic substitution of 2,5-dichloro-3-nitropyridine with hydrazine hydrate. The chlorine atom at the 2-position is more activated towards nucleophilic attack due to the strong electron-withdrawing effects of the adjacent nitro group and the ring nitrogen, making the substitution highly regioselective.

Experimental Protocol: Synthesis from 2,5-Dichloro-3-nitropyridine

This protocol is based on established literature procedures.[1]

Materials:

-

2,5-Dichloro-3-nitropyridine (1.0 g, 5.2 mmol)

-

Hydrazine hydrate (497 mg, 15.5 mmol)

-

Methanol (as solvent)

Procedure:

-

To a solution of 2,5-dichloro-3-nitropyridine (1.0 g, 5.2 mmol) in methanol, add hydrazine hydrate (497 mg, 15.5 mmol) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product typically precipitates out of the solution. Collect the crude product by filtration.

-

Wash the solid with a small amount of cold methanol to remove residual impurities.

-

Dry the product under vacuum to yield 5-chloro-2-hydrazino-3-nitropyridine. A typical yield for this reaction is around 82%.[1]

-

The crude product can often be used directly in the next synthetic step without further purification.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine.

Applications in Drug Discovery and Organic Synthesis

While direct applications of 5-Chloro-2-hydrazinyl-3-nitropyridine are not extensively documented, its structure strongly suggests its role as a key intermediate in the synthesis of pharmaceutical and agrochemical compounds. The applications of its parent compounds, such as 5-chloro-2-nitropyridine, provide a clear indication of its potential.

-

Pharmaceutical Development : This molecule is a precursor for creating complex heterocyclic scaffolds. The hydrazine group is a common starting point for synthesizing fused ring systems like triazolopyridines, which are prevalent in medicinal chemistry.[4][5] Related chloro-nitro pyridine derivatives are crucial intermediates in the development of kinase inhibitors for anti-cancer therapies and novel antiviral agents.[6] The presence of chlorine is a feature in over 250 FDA-approved drugs, highlighting its importance in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[7]

-

Agrochemicals : Similar pyridine-based compounds are used in the formulation of modern fungicides and pesticides.[8] The specific functional groups on 5-Chloro-2-hydrazinyl-3-nitropyridine allow for the construction of molecules with high biological activity and selectivity, which are desirable traits for crop protection agents.

-

Materials Science : The electron-deficient nature of the nitropyridine ring makes it a candidate for developing new materials, such as those used in organic light-emitting diodes (OLEDs) and specialty coatings where specific electronic properties are required.[6]

Logical Application Workflow in Drug Discovery

Caption: Role as an intermediate in a typical drug discovery pipeline.

Analytical Characterization

To ensure the identity and purity of synthesized 5-Chloro-2-hydrazinyl-3-nitropyridine, a combination of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for assessing the purity of the compound and for monitoring reaction progress. A C18 column with a mobile phase consisting of a water/acetonitrile gradient is a common starting point for method development.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide structural confirmation. Expected signals would include distinct doublets for the aromatic protons on the pyridine ring and broad signals for the -NH and -NH₂ protons of the hydrazine group.

-

¹³C NMR: This will show five distinct signals for the carbon atoms in the pyridine ring.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (188.57 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M and M+2 peak, providing further structural validation.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches from the hydrazine, and characteristic absorptions for the nitro group (NO₂) and the C-Cl bond.

Safety and Handling

Hazard Identification:

-

Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled, which is characteristic of many hydrazine derivatives and aromatic nitro compounds.[10][11]

-

Irritation: Causes skin and serious eye irritation.[10][12] It may also cause respiratory irritation.[10][12]

-

Chronic Effects: Prolonged or repeated exposure to related compounds is known to have potential health risks.[10]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

Storage and Disposal:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]

-

Dispose of waste in accordance with local, state, and federal regulations.

References

-

5-Chloro-2-hydrazinylpyridine | C5H6ClN3. PubChem, National Institutes of Health. [Link]

-

Synthesis of 2-hydrazino-5-chloropyridine. PrepChem.com. [Link]

-

5-Chloro-2-Nitropyridine Market. PW Consulting Chemical & Energy Research Center. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC, National Institutes of Health. [Link]

-

A Facile Synthesis of Amide Derivatives of[1][2][12]Triazolo[4,3-a]pyridine. ResearchGate. [Link]

- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

-

Synthesis of Diverse Nitrogen-Enriched Heterocyclic Scaffolds Using a Suite of Tunable One-Pot Multicomponent Reactions. American Chemical Society Publications. [Link]

-

Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

-

Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry. [Link]

-

3-Nitropyridin-2-yl hydrazone of 5-Acetyl-3-phenyl-1,2,4-triazine. MDPI. [Link]

Sources

- 1. (5-Chloro-3-nitro-pyridin-2-yl)-hydrazine synthesis - chemicalbook [chemicalbook.com]

- 2. 22353-46-4|5-Chloro-2-hydrazinyl-3-nitropyridine|BLD Pharm [bldpharm.com]

- 3. 5-Chloro-2-hydrazinopyridine | CymitQuimica [cymitquimica.com]

- 4. asianpubs.org [asianpubs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Global 4-Chloro-3-nitropyridine Market Size, Share & Trends Analysis 2026-2032 - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. echemi.com [echemi.com]

- 12. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Weight of 5-Chloro-2-hydrazinyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-2-hydrazinyl-3-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document will delve into its molecular structure, molecular weight, and the key physicochemical properties that are critical for its application in research and synthesis. We will further explore a detailed synthesis protocol and the analytical methodologies required for its structural elucidation and purity assessment, ensuring a thorough understanding for its use in a laboratory setting.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone in the development of novel therapeutic agents. The strategic placement of various functional groups on the pyridine ring can dramatically influence the molecule's biological activity, pharmacokinetic properties, and overall potential as a drug candidate. 5-Chloro-2-hydrazinyl-3-nitropyridine, with its unique combination of a chloro, a hydrazinyl, and a nitro group, presents a versatile scaffold for chemical modification and the exploration of new biological targets. The electron-withdrawing nature of the nitro and chloro groups, coupled with the nucleophilic character of the hydrazinyl moiety, makes this compound a valuable intermediate in the synthesis of more complex molecules.

Molecular Structure and Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its molecular architecture and inherent properties.

Molecular Identity

The compound is systematically named 5-Chloro-2-hydrazinyl-3-nitropyridine. It is also commonly referred to by its synonym, (5-Chloro-3-nitro-pyridin-2-yl)-hydrazine.

Molecular Formula and Weight

The molecular formula of 5-Chloro-2-hydrazinyl-3-nitropyridine is C₅H₅ClN₄O₂.[1] This formula is derived from its constituent atoms: five carbon atoms, five hydrogen atoms, one chlorine atom, four nitrogen atoms, and two oxygen atoms.

The molecular weight of this compound is 188.57 g/mol .[1] This value is crucial for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations.

Structural Representation

The two-dimensional structure of 5-Chloro-2-hydrazinyl-3-nitropyridine is depicted below. The pyridine ring is substituted at positions 2, 3, and 5 with a hydrazinyl group, a nitro group, and a chlorine atom, respectively.

Caption: Molecular structure of 5-Chloro-2-hydrazinyl-3-nitropyridine.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-2-hydrazinyl-3-nitropyridine is provided in the table below. These parameters are essential for predicting the compound's behavior in various experimental conditions, including its solubility and potential for membrane permeability.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₄O₂ | [1] |

| Molecular Weight | 188.57 g/mol | [1] |

| CAS Number | 22353-46-4 | [1] |

Synthesis and Purification

The synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine is most commonly achieved through the nucleophilic substitution of a chlorine atom on a di-substituted pyridine ring with hydrazine.

Synthesis Pathway

The primary synthetic route involves the reaction of 2,5-dichloro-3-nitropyridine with hydrazine hydrate. In this reaction, the more labile chlorine atom at the 2-position is displaced by the hydrazine nucleophile.

Caption: Synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine.

Experimental Protocol: Synthesis

This protocol is based on established methods for the synthesis of related hydrazinyl-pyridines.[1]

Materials:

-

2,5-Dichloro-3-nitropyridine (1.0 g, 5.2 mmol)

-

Hydrazine hydrate (497 mg, 15.5 mmol)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

To a solution of 2,5-dichloro-3-nitropyridine (1.0 g, 5.2 mmol) in methanol, add hydrazine hydrate (497 mg, 15.5 mmol).

-

Stir the reaction mixture at 60°C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product will precipitate out of the solution.

-

Collect the crude product by filtration.

Purification Protocol

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials and by-products. Recrystallization is a common and effective method for purifying solid organic compounds.

Materials:

-

Crude 5-Chloro-2-hydrazinyl-3-nitropyridine

-

Suitable recrystallization solvent (e.g., ethanol, methanol-water mixture)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Filtration apparatus (Buchner funnel)

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Gently heat the mixture with stirring until the solid completely dissolves.

-

If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.

-

If charcoal was used, perform a hot filtration to remove it.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cooling in an ice bath can promote maximum crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals thoroughly to remove any residual solvent.

Structural Characterization and Purity Analysis

To confirm the identity and purity of the synthesized 5-Chloro-2-hydrazinyl-3-nitropyridine, a combination of spectroscopic and chromatographic techniques is essential.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazinyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, confirming the presence of the pyridine ring and the carbon atoms bearing the substituents.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

-

N-H stretching vibrations from the hydrazinyl group.

-

Asymmetric and symmetric stretching vibrations of the nitro group.

-

C=N and C=C stretching vibrations of the pyridine ring.

-

C-Cl stretching vibration.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (188.57 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom.

Chromatographic Analysis for Purity

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method can be developed to separate the product from any impurities.

Experimental Protocol: HPLC Purity Analysis

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

-

Sample Preparation: A dilute solution of the purified compound in a suitable solvent.

-

Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Conclusion

5-Chloro-2-hydrazinyl-3-nitropyridine is a valuable building block in organic synthesis, particularly for the development of new pharmaceutical agents. This guide has provided a detailed overview of its molecular structure, molecular weight, and key physicochemical properties. Furthermore, a practical synthesis protocol and a comprehensive approach to its structural characterization and purity assessment have been outlined. By following these guidelines, researchers and scientists can confidently synthesize and utilize this compound in their drug discovery and development endeavors.

References

-

PubChem. 5-Chloro-2-hydrazinylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Jubilant Ingrevia. Safety Data Sheet: 5-Chloro-2-nitropyridine.

-

MDPI. 3-Nitropyridin-2-yl hydrazone of 5-Acetyl-3-phenyl-1,2,4-triazine. Retrieved from [Link]

- BenchChem. A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate. Retrieved from a relevant analytical chemistry resource.

Sources

Solubility profile of 5-Chloro-2-hydrazinyl-3-nitropyridine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-Chloro-2-hydrazinyl-3-nitropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 5-Chloro-2-hydrazinyl-3-nitropyridine, a heterocyclic compound of interest in medicinal chemistry. We delve into the theoretical underpinnings of solubility, predicated on the principle of "like dissolves like" and quantified through Hansen Solubility Parameters. A detailed, step-by-step experimental protocol for determining the solubility of the target compound in a range of organic solvents using UV-Vis spectrophotometry is presented. This guide is intended to equip researchers with the foundational knowledge and practical methodology to accurately characterize the solubility of 5-Chloro-2-hydrazinyl-3-nitropyridine, thereby facilitating its advancement in the drug development pipeline.

Introduction to 5-Chloro-2-hydrazinyl-3-nitropyridine and its Significance

5-Chloro-2-hydrazinyl-3-nitropyridine is a substituted pyridine derivative featuring a chloro, a hydrazinyl, and a nitro group. Such compounds are of significant interest in medicinal chemistry due to their potential as scaffolds for the synthesis of novel therapeutic agents. The diverse functional groups on the pyridine ring offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

The solubility of an API in various solvents is a fundamental property that influences every stage of the drug development process, from synthesis and purification to formulation and in vivo performance. A well-characterized solubility profile is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, recrystallization, and purification.

-

Formulation Development: Designing stable and effective dosage forms with optimal drug loading and release characteristics.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays to assess biological activity and pharmacokinetic properties.

This guide provides a robust framework for understanding and experimentally determining the solubility of 5-Chloro-2-hydrazinyl-3-nitropyridine in a range of common organic solvents.

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is a complex process governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a qualitative understanding of this phenomenon, suggesting that substances with similar polarities are more likely to be miscible.[1][2]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is offered by the Hansen Solubility Parameters (HSP), which were developed by Charles M. Hansen.[3] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from temporary fluctuations in electron density in molecules.[2][4]

-

δp (Polar forces): Stemming from permanent dipoles in molecules.[2][4]

-

δh (Hydrogen bonding): Accounting for the energy of hydrogen bonds.[2][4]

The total Hansen solubility parameter (δt) is calculated as:

δt² = δd² + δp² + δh²

For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The closer the HSP values of the solute and solvent, the greater the affinity between them and the higher the expected solubility.[1] This principle is invaluable for the rational selection of solvents in solubility screening studies.[5]

Figure 1: Relationship of Hansen Solubility Parameter Components.

Experimental Determination of the Solubility Profile

This section outlines a detailed protocol for the experimental determination of the solubility of 5-Chloro-2-hydrazinyl-3-nitropyridine in various organic solvents using the equilibrium solubility method coupled with UV-Vis spectrophotometric quantification.[6][7][8][9]

Materials and Equipment

-

Compound: 5-Chloro-2-hydrazinyl-3-nitropyridine (purity ≥95%)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO)).

-

Equipment:

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

Volumetric flasks

-

Syringe filters (0.22 µm)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Safety Precautions

Due to the presence of the hydrazinyl and nitro functional groups, 5-Chloro-2-hydrazinyl-3-nitropyridine and its derivatives should be handled with care. The following safety precautions are mandatory:

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[10][11][12]

-

Ventilation: All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.[10][11]

-

Spill and Waste Disposal: Have appropriate spill containment materials readily available. Dispose of all chemical waste in designated containers according to institutional guidelines.[11][12]

-

Hazard Information: 5-Chloro-2-hydrazinyl-3-nitropyridine may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[13][14] Avoid inhalation of dust and contact with skin and eyes.[10][11]

Experimental Protocol

-

Add an excess amount of 5-Chloro-2-hydrazinyl-3-nitropyridine to a series of labeled vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents.

-

Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.[6]

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials to sediment the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a micropipette and filter it through a 0.22 µm syringe filter into a clean, labeled vial. This step is crucial to remove any undissolved microparticles.

-

Wavelength of Maximum Absorbance (λmax) Determination:

-

Prepare a dilute solution of 5-Chloro-2-hydrazinyl-3-nitropyridine in one of the solvents.

-

Scan the solution over a suitable wavelength range (e.g., 200-400 nm) to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.

-

-

Calibration Curve Construction:

-

Prepare a stock solution of known concentration of the compound in a chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Quantification of Saturated Solutions:

-

Dilute the filtered supernatants from the saturated solutions with the respective solvents to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted samples at the λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted samples.

-

Account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility of the compound in that solvent.

-

Figure 2: Experimental Workflow for Solubility Determination.

Data Presentation

The solubility data should be presented in a clear and concise table, expressing solubility in units such as mg/mL or mol/L.

Anticipated Solubility Profile and Discussion

Table 1: Hypothetical Solubility Profile of 5-Chloro-2-hydrazinyl-3-nitropyridine at 25 °C

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong hydrogen bond acceptor, highly polar. |

| Methanol | Polar Protic | Moderate to High | Capable of hydrogen bonding, polar. |

| Ethanol | Polar Protic | Moderate | Similar to methanol but slightly less polar. |

| Acetone | Polar Aprotic | Moderate | Good dipole moment. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Less polar than acetone. |

| Ethyl Acetate | Moderately Polar | Low | Limited hydrogen bonding capability. |

| Dichloromethane | Nonpolar | Low | Primarily dispersion and dipole forces. |

| Hexane | Nonpolar | Very Low | Mismatch in polarity and hydrogen bonding. |

The expected trend is that solubility will be highest in polar solvents that can engage in hydrogen bonding and will decrease as the solvent polarity decreases.

Conclusion

The solubility profile of 5-Chloro-2-hydrazinyl-3-nitropyridine is a critical parameter for its successful development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles governing solubility and a detailed, practical protocol for its experimental determination. By employing the methodologies outlined herein, researchers can obtain accurate and reliable solubility data, which is indispensable for informed decision-making in process chemistry, formulation development, and preclinical research. A thorough understanding of the solubility of this promising compound will undoubtedly accelerate its journey from the laboratory to potential clinical applications.

References

- Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies. (n.d.).

- Hansen solubility parameter – Knowledge and References - Taylor & Francis. (n.d.).

- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).

- Solubility test for Organic Compounds. (2024, September 24).

- Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).

- HSP for Beginners - Hansen Solubility Parameters. (n.d.).

- Hansen Solubility Parameters. (n.d.).

- Hansen solubility parameter - Wikipedia. (n.d.).

- UV Spectrophotometric method for the identification and solubility determination of nevirapine. (n.d.).

- 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem - NIH. (n.d.).

- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC. (2023, August 21).

- Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC. (n.d.).

- 2-Hydrazinopyridine SDS, 4930-98-7 Safety Data Sheets - ECHEMI. (n.d.).

- Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi - Impactfactor. (2025, September 25).

- Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer - Research Journal of Pharmacy and Technology. (2015, June 30).

- 5-Chloro-2-hydrazinopyridine | CymitQuimica. (n.d.).

- Solubility of Organic Compounds - Chemistry. (2023, August 31).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).

- Chemical Safety Data Sheet MSDS / SDS - (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE - ChemicalBook. (2025, July 26).

- 5-Chloro-2-nitropyridine Manufacturer & Supplier China - Pipzine Chemicals. (n.d.).

- Safety Data Sheet - Jubilant Ingrevia. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine - Sigma-Aldrich. (n.d.).

- Hydrazine hydrate - SAFETY DATA SHEET. (2025, August 13).

- (5-Chloro-3-nitro-pyridin-2-yl)-hydrazine synthesis - ChemicalBook. (n.d.).

- 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem. (n.d.).

- 5-Chloro-2-nitropyridine 97 52092-47-4 - Sigma-Aldrich. (n.d.).

Sources

- 1. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

- 9. rjptonline.org [rjptonline.org]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic stability of nitro-substituted hydrazinyl pyridines

An In-Depth Technical Guide to the Thermodynamic Stability of Nitro-Substituted Hydrazinyl Pyridines

Abstract

Nitro-substituted hydrazinyl pyridines represent a class of energetic materials with significant potential in various applications, including pharmaceuticals and advanced propellants.[1] Their performance, safety, and shelf-life are intrinsically linked to their thermodynamic stability. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the thermodynamic stability of these compounds. We will explore the theoretical underpinnings of their stability, detail robust computational and experimental evaluation protocols, and discuss the critical structure-stability relationships that govern their decomposition behavior.

Introduction: The Critical Role of Thermodynamic Stability

The incorporation of a nitro group (-NO2) and a hydrazinyl (-NHNH2) moiety onto a pyridine ring creates a unique molecular architecture. The pyridine ring acts as a foundational scaffold, while the potent electron-withdrawing nature of the nitro group significantly deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution.[2][3] This electronic perturbation, combined with the energy-rich hydrazinyl group, results in compounds with high energy density.

However, this energetic nature necessitates a thorough understanding of their thermodynamic stability. Uncontrolled thermal decomposition can lead to catastrophic failures, making stability assessment a non-negotiable aspect of their research and development.[4] The primary objectives of studying the thermal stability of these energetic materials are to determine their decomposition mechanisms, predict their behavior under thermal stress, and ensure safety during handling, storage, and manufacturing.[5]

Theoretical Framework: Factors Governing Stability

The thermodynamic stability of nitro-substituted hydrazinyl pyridines is not governed by a single parameter but is a multifactorial property. The primary contributing factors include:

-

Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically is a fundamental indicator of thermal stability. In these molecules, the C-NO2 bond is often the weakest and its BDE is a critical parameter for predicting the initiation of decomposition.[6][7]

-

Electronic Effects: The number and position of nitro groups on the pyridine ring are paramount. Nitro groups are strongly electron-withdrawing, which destabilizes the aromatic ring.[3][8] The effect is most pronounced when the nitro groups are positioned ortho and para to the hydrazinyl substituent.

-

Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the hydrazinyl protons and the oxygen atoms of a proximate nitro group can significantly influence molecular conformation and stability.

-

Heat of Formation (HOF): This thermodynamic quantity represents the energy released or absorbed during the formation of a compound from its constituent elements. A higher positive HOF often correlates with greater energy release upon decomposition and is a key metric in computational screening for new energetic materials.[9][10]

Computational Assessment of Thermodynamic Stability

Advances in computational chemistry provide powerful tools for predicting the stability of energetic materials before their synthesis, saving considerable time and resources.[11][12] Density Functional Theory (DFT) is a widely used method to garner insights into the compositional landscape and stability of novel materials.[13]

Key Computational Protocols

-

Geometry Optimization: The first step involves finding the lowest energy structure of the molecule. This is typically performed using DFT methods (e.g., B3PW91) with an appropriate basis set (e.g., 6-311++G(d,p)).[14]

-

Heat of Formation (HOF) Calculation: Gas-phase HOF can be calculated using isodesmic equations, which leverage known HOFs of structurally related compounds to reduce computational error.[9]

-

Bond Dissociation Energy (BDE) Calculation: BDEs are calculated by determining the energy difference between the optimized molecule and the radicals formed upon bond cleavage. The C-NO2 and N-N bonds are of primary interest.

The general workflow for computational assessment is outlined below.

Caption: Integrated workflow for experimental stability analysis.

Kinetic Analysis of Thermal Decomposition

To gain a deeper understanding of stability, it is crucial to determine the kinetic parameters of the decomposition reaction, namely the activation energy (Ea) and the pre-exponential factor (A). These can be calculated from DSC data obtained at multiple heating rates using iso-conversional methods. [15][16]

-

Kissinger Method: A widely used method that relates the heating rate (β) and the peak decomposition temperature (T_peak).

-

Ozawa-Flynn-Wall (OFW) Method: This method allows for the determination of activation energy as a function of the extent of conversion, providing insights into complex, multi-step decomposition processes. [17] A higher activation energy generally implies greater thermal stability, as more energy is required to initiate the decomposition reaction.

Structure-Stability Relationships: Key Insights

Synthesizing theoretical and experimental data allows for the elucidation of key structure-stability relationships:

-

Ortho Effect: The presence of a substituent ortho to a nitro group can introduce steric hindrance, potentially twisting the nitro group out of the plane of the pyridine ring. This can weaken the C-NO2 bond and lower the decomposition temperature. [4][6]* Number of Nitro Groups: Increasing the number of nitro groups generally decreases thermal stability due to increased ring strain and a greater number of potential decomposition initiation sites. [14]* Position of Hydrazinyl Group: The proximity of the hydrazinyl group to a nitro group can lead to cyclization or rearrangement reactions upon heating, representing a lower-energy decomposition pathway compared to simple bond homolysis.

Data Summary

The following table presents representative data for related energetic compounds to provide a comparative context for stability assessment.

| Compound | Decomposition Onset (T_onset, °C) | Heat of Decomposition (ΔH_d, J/g) | Key Structural Feature |

| 2,4,6-Trinitrotoluene (TNT) | ~180 °C | ~4200 | Multiple nitro groups on an aromatic ring |

| 1,3,5-Trinitro-1,3,5-triazinane (RDX) | ~204 °C | ~5000 | Nitramine functional groups |

| Hydrazine (N2H4) | ~70-75 °C | Varies with conditions | N-N single bond |

Note: Values are approximate and can vary based on experimental conditions. [18]

Conclusion

The thermodynamic stability of nitro-substituted hydrazinyl pyridines is a complex but critical parameter that dictates their safe handling and application. A synergistic approach, combining predictive computational modeling with robust experimental techniques like DSC and TGA, is essential for a comprehensive assessment. By understanding the interplay between molecular structure, bond energies, and decomposition kinetics, researchers can rationally design and develop novel energetic materials with tailored stability profiles, ensuring both high performance and operational safety.

References

- Up-Scaling of DSC Data of High Energetic M

- Theoretical calculations about nitro-substituted pyridine as high-energy-density compounds (HEDCs). PubMed.

- The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic M

- Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? MDPI.

- Computational Analysis of the Energetic Stability of High-Entropy Structures of a Prototypical Lanthanide-Based Metal–Organic Framework.

- Reactivity of the nitro group on a pyridine ring. Benchchem.

- Thermal Stability Characteristics of Nitroarom

- Theoretical advances in understanding and enhancing the thermostability of energetic m

- Top Applications of Differential Scanning Calorimetry in M

- Thermal Stability of Explosives. CHIMIA.

- Review of Methods for Testing the Compatibility of High Energy Mixed Components.

- Towards Computational Screening for New Energetic Molecules: Calculation of Heat of Formation and Determination of Bond Strengths by Local Mode Analysis. Frontiers.

- Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. PubMed.

- A review on differential scanning calorimetry technique and its importance in the field of energetic materials.

- Question: Does the NO2 group on the pyridine ring make the ring more electron rich or electron deficient? Which carbons in the ring are most affected by the nitro group? Chegg.

- Preparation and thermal decomposition kinetics research of pyridine-containing polyimide.

- Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents.

- Thermal Hazard Analysis of Nitroarom

- Thermogravimetric Analyzer (TGA).

- Advances in computational studies of energy m

- Thermogravimetric Analysis (TGA)

- Thermogravimetric Analysis – TGA.

- THERMAL STUDIES ON ENERGETIC COMPOUNDS Part 30. Kinetics and mechanism of bis(diethylenetri- amine)

- Thermal stability and detonation character of nitro-substituted deriv

- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange.

- Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole.

- Kinetic parameters for thermal decomposition of hydrazine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chegg.com [chegg.com]

- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 5. chimia.ch [chimia.ch]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Frontiers | Towards Computational Screening for New Energetic Molecules: Calculation of Heat of Formation and Determination of Bond Strengths by Local Mode Analysis [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical advances in understanding and enhancing the thermostability of energetic materials - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02499K [pubs.rsc.org]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Theoretical calculations about nitro-substituted pyridine as high-energy-density compounds (HEDCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]

- 16. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Ascendant Scaffold: Charting the Pharmaceutical Potential of 5-Chloro-2-hydrazinyl-3-nitropyridine Derivatives

A Technical Guide for Drug Discovery and Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridine nucleus, a cornerstone of medicinal chemistry, continues to yield novel molecular frameworks with significant therapeutic promise. Among these, 5-Chloro-2-hydrazinyl-3-nitropyridine has emerged as a particularly versatile and reactive scaffold. Its unique trifecta of functional groups—a reactive hydrazinyl moiety, an electron-withdrawing nitro group, and a strategically positioned chlorine atom—renders it an ideal starting material for the synthesis of a diverse array of heterocyclic derivatives. This technical guide provides an in-depth exploration of the synthetic pathways originating from this scaffold and delves into the compelling preclinical evidence supporting the development of its derivatives as potent anticancer, antimicrobial, and antifungal agents. We will dissect the causal relationships behind experimental designs, provide validated protocols for key biological assays, and present a forward-looking perspective on the trajectory of this promising class of compounds in modern drug discovery.

The Strategic Advantage of the 5-Chloro-2-hydrazinyl-3-nitropyridine Scaffold

The intrinsic chemical architecture of 5-Chloro-2-hydrazinyl-3-nitropyridine offers a compelling starting point for combinatorial library synthesis. The hydrazinyl group serves as a nucleophilic handle, poised for facile condensation reactions with a wide range of carbonyl-containing compounds to form stable hydrazones. This reaction is not merely a linking strategy but a gateway to a multitude of pharmacologically active classes. Furthermore, the hydrazinyl moiety can participate in cyclization reactions to forge five- and six-membered heterocyclic rings, such as pyrazoles and triazoles, which are privileged structures in numerous approved drugs.

The nitro group and chlorine atom are not passive bystanders in this molecular framework. Their strong electron-withdrawing properties modulate the reactivity of the pyridine ring and are hypothesized to play a direct role in the biological activity of the resulting derivatives, potentially through interactions with enzymatic targets or by influencing the pharmacokinetic profile of the molecules.[1]

Synthetic Pathways and Key Derivatives

The true potential of 5-Chloro-2-hydrazinyl-3-nitropyridine is unlocked through its chemical transformations. The following sections detail the synthesis of key derivative classes and the rationale behind their design.

Synthesis of (5-Chloro-3-nitro-pyridin-2-yl)-hydrazine

The foundational scaffold itself can be synthesized from 2,5-dichloro-3-nitropyridine. The greater reactivity of the chlorine atom at the 2-position towards nucleophilic substitution allows for a selective reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of (5-Chloro-3-nitro-pyridin-2-yl)-hydrazine [2]

-

To a solution of 2,5-dichloro-3-nitropyridine (1.0 g, 5.2 mmol) in methanol, add hydrazine hydrate (497 mg, 15.5 mmol).

-

Stir the reaction mixture at 60°C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the crude product with cold methanol and dry under vacuum to yield (5-Chloro-3-nitro-pyridin-2-yl)-hydrazine.

Caption: General synthesis of hydrazone derivatives.

Pyrazole Derivatives: Rigid Scaffolds for Targeted Interactions

The reaction of 5-Chloro-2-hydrazinyl-3-nitropyridine with 1,3-dicarbonyl compounds or their equivalents provides a facile entry into pyrazole derivatives. These five-membered heterocyclic rings offer a more rigid and defined three-dimensional structure compared to the corresponding hydrazones, which can be advantageous for specific receptor or enzyme binding. Pyrazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. [3][4]

Triazole Derivatives: Exploring Chemical Diversity

Further chemical transformations can lead to the formation of triazole rings. For instance, reaction with isothiocyanates followed by cyclization can yield triazole-thiones. Triazole derivatives are another class of "privileged" structures in medicinal chemistry, with many approved drugs containing this motif. They have shown significant potential as antifungal and anticancer agents. [5][6]

Pharmaceutical Applications and Mechanisms of Action

The derivatives of 5-Chloro-2-hydrazinyl-3-nitropyridine have demonstrated promising activity across several therapeutic areas. The following sections will explore the preclinical evidence for their use as anticancer, antimicrobial, and antifungal agents, along with insights into their potential mechanisms of action.

Anticancer Potential

A growing body of evidence suggests that hydrazone and related heterocyclic derivatives of nitropyridines possess significant anticancer activity. [7][8]Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

3.1.1. Kinase Inhibition

Many heterocyclic compounds derived from hydrazines are known to function as kinase inhibitors. [9]The pyrazole and triazole scaffolds, in particular, can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and thereby blocking their downstream signaling pathways that are crucial for cancer cell proliferation and survival. While specific kinase inhibition data for direct derivatives of 5-Chloro-2-hydrazinyl-3-nitropyridine are still emerging, related structures have shown potent inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR-2. [10]

Caption: Postulated mechanism of kinase inhibition.

3.1.2. Induction of Apoptosis

Several studies have shown that nitropyridine-based hydrazones can induce apoptosis in cancer cells. This programmed cell death is often triggered by the activation of caspase cascades and can be a consequence of various cellular stresses, including the inhibition of critical survival pathways.

3.1.3. Quantitative Evaluation of Anticancer Activity

The in vitro anticancer activity of these compounds is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazone | MCF-7 (Breast) | 7.52 - 510.19 | [2] |

| Hydrazone | PC-3 (Prostate) | 10.19 - 57.33 | [2] |

| Thiazolyl Hydrazone | MCF-7 (Breast) | 125 | [11] |

| Pyrimidine Hydrazone | Various | Active at 10⁻⁵ - 10⁻⁷ M | [12] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity [13][14][15][16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial and Antifungal Potential

The pyridine ring is a common feature in many antimicrobial drugs, and its derivatization offers a rich field for the discovery of new anti-infective agents. [17]Derivatives of 5-Chloro-2-hydrazinyl-3-nitropyridine, particularly the pyrazole and triazole congeners, have shown promising activity against a range of bacterial and fungal pathogens. [4][5][18][19][20] 3.2.1. Mechanism of Action

The precise mechanisms by which these compounds exert their antimicrobial effects are still under investigation. However, it is plausible that they interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The nitro group may also play a role, as nitroaromatic compounds are known to generate reactive nitrogen species that can be toxic to microbial cells.

3.2.2. Quantitative Evaluation of Antimicrobial Activity

The in vitro antimicrobial efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazoline | S. aureus | 64 | [13] |

| Pyrazoline | E. faecalis | 32 | [13] |

| Pyrazoline | C. albicans | 64 | [13] |

| Triazole | Various Fungi | Broad Spectrum Activity | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination [3][6][21][22][23]

-

Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rr-asia.woah.org [rr-asia.woah.org]

- 4. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. atcc.org [atcc.org]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medwinpublisher.org [medwinpublisher.org]

- 20. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 23. pdb.apec.org [pdb.apec.org]

An In-depth Technical Guide to the Reactivity Profile of Chlorine vs. Nitro Groups in Pyridine Intermediates

Introduction: The Strategic Importance of Substituted Pyridines

For researchers, scientists, and professionals in drug development, the pyridine ring is a cornerstone of molecular design. Its presence in numerous blockbuster pharmaceuticals underscores its importance. The functionalization of this heterocycle, particularly through nucleophilic aromatic substitution (SNAr), is a critical process for building molecular complexity. This guide provides a deep dive into the competitive reactivity between two common substituents on pyridine intermediates: the chloro group (–Cl) and the nitro group (–NO₂). Understanding the nuanced interplay of these groups is paramount for predicting reaction outcomes, optimizing conditions, and achieving selective synthesis of target molecules.

The pyridine ring's inherent electron-deficient nature, a result of the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles.[1][2] This reactivity is significantly enhanced by the presence of electron-withdrawing groups (EWGs), which further lower the electron density of the ring and stabilize the reaction intermediate.[1][3] Both chloro and nitro groups are EWGs, but they influence the reactivity of pyridine intermediates in distinct and often competing ways. This guide will dissect these differences, providing a framework for rational control over synthetic outcomes.

Pillar 1: The Duality of Function - Activating Group vs. Leaving Group

The core of this topic lies in a fundamental duality: a substituent's ability to activate the ring for attack versus its ability to act as a leaving group .

-

Activating Ability: The capacity of a group to withdraw electron density from the ring, thereby making the carbon atoms more electrophilic and stabilizing the negatively charged intermediate (the Meisenheimer complex).[4][5]

-

Leaving Group Ability: The propensity of a group to depart from the Meisenheimer complex, taking a pair of electrons with it to restore aromaticity. This is largely governed by the stability of the departing anion and the strength of the carbon-substituent bond.

The Nitro Group (–NO₂): A Potent Activator

The nitro group is one of the most powerful activating groups in SNAr chemistry.[3] It exerts its influence through two mechanisms:

-

Strong Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the pyridine ring through the sigma bond framework.

-

Strong Mesomeric (Resonance) Effect (-M): When positioned ortho or para (C2, C4, C6) to the site of nucleophilic attack, the nitro group can directly delocalize the negative charge of the Meisenheimer intermediate onto its oxygen atoms.[6][7] This resonance stabilization is exceptionally effective and dramatically lowers the activation energy of the initial nucleophilic attack, which is often the rate-determining step.[3][6]

The Chloro Group (–Cl): A Moderate Activator, A Superior Leaving Group

The chloro group presents a more balanced profile:

-

Inductive Effect (-I): As a halogen, chlorine is electronegative and withdraws electron density inductively, thus activating the ring.

-

Mesomeric (Resonance) Effect (+M): Chlorine possesses lone pairs that can be donated back to the ring via resonance. This effect is generally weaker than its inductive pull, resulting in a net electron-withdrawing character, but it is less activating than a nitro group.

Where chlorine excels is as a leaving group. The C-Cl bond is weaker than a C-N bond (of the nitro group), and the resulting chloride ion (Cl⁻) is a very stable, low-energy anion. In contrast, the direct displacement of a nitro group would generate the highly unstable nitrite anion (NO₂⁻), which is a much poorer leaving group under typical SNAr conditions.

The Verdict: In a direct competition on a pyridine ring, the nitro group is the superior activating group , while the chloro group is the superior leaving group . This fundamental difference is the key to controlling selectivity.

Pillar 2: Regioselectivity - The Decisive Role of Position

The location of substituents on the pyridine ring is not a trivial detail; it is the primary determinant of reactivity. Nucleophilic attack is overwhelmingly favored at the positions ortho and para to the ring nitrogen (the C2, C4, and C6 positions).[1][6][8]

This is because the negative charge of the intermediate Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom, providing a crucial stabilization pathway that is unavailable for attack at the meta positions (C3 and C5).[1][6]

-

Scenario A: 2-Chloro-5-nitropyridine:

-

The chloro group is at an activated (C2) position.

-

The nitro group is at a non-activated (C5) position, but it powerfully activates the entire ring, especially the C2 and C6 positions, through its strong -I and -M effects.

-

Outcome: Nucleophilic attack will occur at C2, displacing the excellent chloride leaving group. The nitro group remains untouched. This is a common and predictable reaction.[9]

-

-

Scenario B: 2-Nitro-5-chloropyridine:

-

The nitro group is at an activated (C2) position.

-

The chloro group is at a non-activated (C5) position.

-

Outcome: This scenario is more complex. While the nitro group is a poor leaving group, its position at C2 makes this carbon atom extremely electrophilic. The chloro group at C5 offers minimal activation. Under forcing conditions (high temperatures, very strong nucleophiles), substitution of the nitro group can sometimes be achieved, but it is significantly less favorable than displacing a chlorine at an activated position. More often, other reactions may occur before nitro displacement.

-

Pillar 3: A Framework for Predicting Reactivity

To guide experimental design, a logical workflow can be used to predict the most likely outcome of an SNAr reaction on a dichloronitropyridine intermediate.

Pillar 4: Quantitative Comparison & Experimental Control

While qualitative rules are useful, quantitative data provides a clearer picture. The reactivity is highly sensitive to the nucleophile, solvent, and temperature.[1][10]

Table 1: Comparative Reactivity in SNAr Reactions

| Substrate | Nucleophile | Solvent | Relative Rate (Approx.) | Primary Product | Rationale |

| 2-Chloro-5-nitropyridine | Piperidine | Ethanol | High (e.g., >1000) | 2-Piperidinyl-5-nitropyridine | Excellent Cl leaving group at an activated C2 position, strongly activated by the para-nitro group.[9] |

| 2-Nitro-5-chloropyridine | Piperidine | Ethanol | Very Low | Minimal Reaction | Poor NO₂ leaving group at the activated C2 position. The C5-Cl is not activated for attack. |

| 2,4-Dichloropyridine | Sodium Methoxide | Methanol | Moderate | 2-Chloro-4-methoxypyridine | C4 is generally more reactive than C2 for SNAr, though conditions can influence this.[11][12] |

| 4-Chloro-3-nitropyridine | Ammonia | Water/Heat | High | 4-Amino-3-nitropyridine | Excellent Cl leaving group at the highly activated C4 position. |

Note: Relative rates are illustrative and depend heavily on precise reaction conditions.

Controlling Selectivity: Field-Proven Insights

-

Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are superior for SNAr reactions. They solvate the cation of the nucleophile's salt but leave the anion (the active nucleophile) "bare" and highly reactive. This accelerates the rate-determining nucleophilic attack.[1]

-

Temperature: For less reactive substrates, such as displacing a chloro group from a ring without strong nitro-activation, higher temperatures (often >100 °C) are necessary to overcome the activation energy barrier.[1]

-

Nucleophile Strength: Highly reactive, "soft" nucleophiles like thiolates can sometimes alter reactivity profiles. However, for the Cl vs. NO₂ competition, the leaving group ability of chloride almost always dominates.[13]

Pillar 5: A Validated Experimental Protocol

This section provides a representative, step-by-step methodology for the selective amination of 2-chloro-5-nitropyridine, a classic example of leveraging the principles discussed.

Objective: To synthesize 2-amino-5-nitropyridine via selective displacement of the chloro group.

Reaction Scheme: 2-Chloro-5-nitropyridine + NH₃ → 2-Amino-5-nitropyridine + HCl

Methodology:

-

Reactor Setup: To a sealed pressure vessel equipped with a magnetic stirrer, add 2-chloro-5-nitropyridine (1.0 eq).

-

Solvent and Reagent Addition: Add a suitable solvent such as ethanol or isopropanol. Then, add aqueous ammonia (e.g., 28-30% solution, 5-10 eq). The use of a sealed vessel is critical to maintain the concentration of the volatile ammonia nucleophile.

-

Reaction Conditions: Seal the vessel securely. Heat the mixture to 100-120 °C with vigorous stirring. The elevated temperature is required to drive the reaction to completion with a moderately strong nucleophile like ammonia.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting material indicates completion.

-

Workup: Cool the reaction vessel to room temperature before opening. Carefully vent any residual pressure. Dilute the reaction mixture with water, which will cause the product to precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any inorganic salts and excess ammonia. Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

-

Characterization: Confirm the identity and purity of the 2-amino-5-nitropyridine product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, melting point).

Self-Validation System: The success of this protocol validates the core principle: the chloro group at the activated C2 position is an excellent leaving group, while the nitro group at C5 acts as a powerful activator and remains on the ring. The high yield and selectivity of this reaction are a direct consequence of these predictable electronic effects.

Conclusion

The reactivity of pyridine intermediates bearing both chloro and nitro substituents is governed by a clear hierarchy of electronic principles. The nitro group serves as a powerful activator, particularly for the ortho and para positions, by stabilizing the key Meisenheimer complex intermediate. The chloro group, while a weaker activator, is a far superior leaving group.

For the synthetic chemist, this dichotomy is a powerful tool. In nearly all standard SNAr scenarios, a chloro group at an activated position (C2/C4/C6) will be selectively displaced in the presence of a nitro group, regardless of the nitro group's position. This predictable reactivity allows for the strategic and high-yield synthesis of complex pyridine derivatives, forming a reliable foundation for pharmaceutical research and development.

References

-

Chemistry Stack Exchange. (2016, May 29). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Retrieved from [Link]

-

ResearchGate. (n.d.). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Retrieved from [Link]

-

Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 265-274. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Parrish, J. P., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ACS Sustainable Chemistry & Engineering, 1(1), 111-116. Retrieved from [Link]

-

PatSnap Eureka. (2019, January 4). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from [Link]

-

Scribd. (n.d.). Pyridine: Electrophilic & Nucleophilic Reactions. Retrieved from [Link]

- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.

-

Artiles, M. S., et al. (2008). Stable Spirocyclic Meisenheimer Complexes. Current Organic Synthesis, 5(2), 164-175. Retrieved from [Link]

-

ChemTube3D. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Retrieved from [Link]

-

MDPI. (2025, September 25). Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η 6 -Coordination: Role of Meisenheimer Intermediate Coordination Ability. Retrieved from [Link]

-

Organic Chemistry Borek. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

-

ResearchGate. (2018, December 17). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.

-

ResearchGate. (2024, September 17). Stable Meisenheimer Complexes as Powerful Photoreductants Readily Obtained from Aza‐Hetero Aromatic Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

-

Wikipedia. (n.d.). Meisenheimer complex. Retrieved from [Link]

-

ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Stable Spirocyclic Meisenheimer Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). S N Ar reactions between 5-nitro-2-chloropyridine 14 and a variety... Retrieved from [Link]

-

Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. echemi.com [echemi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Handling Chloronitropyridines: A Comprehensive Guide to Safety, Reactivity, and Process Scale-Up

Introduction: The Dual Nature of Chloronitropyridines

In the landscape of pharmaceutical synthesis, chloronitropyridines (such as 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine) are indispensable building blocks. They are heavily utilized in the development of kinase inhibitors, antiretrovirals, and advanced agrochemicals. However, their utility is inextricably linked to their hazard profile.

The core of their reactivity lies in the strong electron-withdrawing nature of the nitro group (

The Causality of the Hazard: The very functional group that enables this rapid substitution also acts as an internal oxidant. Nitroaromatics are inherently energetic materials. If the exothermic heat of the

Physicochemical Profile and Hazard Identification

Before opening a container of any chloronitropyridine, a rigorous review of its physicochemical properties is mandatory. The data below synthesizes critical safety parameters derived from authoritative sources, including the and [1].

Table 1: Comparative Safety and Physicochemical Data

| Parameter | 2-Chloro-3-nitropyridine | 5-Chloro-2-nitropyridine |

| CAS Number | 5470-18-8 | 52092-47-4 |

| Molecular Weight | 158.54 g/mol | 158.54 g/mol |

| Melting Point | 100–103 °C | 105–108 °C |

| Flash Point | 185 °C | Not established (Combustible) |

| GHS Hazard Codes | H302, H315, H319, H335 | Corrosive, Irritant, Env. Hazard |

| Target Organs | Respiratory system, Eyes, Skin | Respiratory system, Eyes, Skin |

| Storage Class | 11 (Combustible Solids) | 11 (Combustible Solids) |

Deconstructing the Safety Data Sheet (SDS): The "Why" Behind the Rules

Standard safety guidelines often list rules without context. As process scientists, we must understand the mechanistic reasons behind these precautions to design fail-safe workflows.

Toxicological Hazards (H302, H315, H319)

Chloronitropyridines are classified as Acute Tox. 4 (Oral) and are severe skin/eye irritants.

-